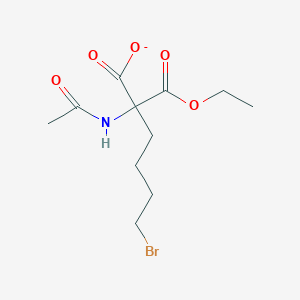
Ethyl N-acetyl-6-bromo-2-carboxylatonorleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-acetyl-6-bromo-2-carboxylatonorleucinate is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, a bromine atom, and a carboxylate group attached to a norleucine backbone. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-acetyl-6-bromo-2-carboxylatonorleucinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acetylation: The acetyl group is introduced through an acetylation reaction, using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Esterification: The ethyl ester is formed through an esterification reaction, typically using ethanol and a strong acid catalyst like sulfuric acid.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-acetyl-6-bromo-2-carboxylatonorleucinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Ethyl N-acetyl-6-bromo-2-carboxylatonorleucinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl N-acetyl-6-bromo-2-carboxylatonorleucinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Ethyl N-acetyl-6-bromo-2-carboxylatonorleucinate can be compared with other similar compounds, such as:
Ethyl N-acetyl-6-chloro-2-carboxylatonorleucinate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl N-acetyl-6-fluoro-2-carboxylatonorleucinate: Contains a fluorine atom, which may enhance its stability and bioavailability.
Ethyl N-acetyl-6-iodo-2-carboxylatonorleucinate:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
757233-08-2 |
|---|---|
Molecular Formula |
C11H17BrNO5- |
Molecular Weight |
323.16 g/mol |
IUPAC Name |
2-acetamido-6-bromo-2-ethoxycarbonylhexanoate |
InChI |
InChI=1S/C11H18BrNO5/c1-3-18-10(17)11(9(15)16,13-8(2)14)6-4-5-7-12/h3-7H2,1-2H3,(H,13,14)(H,15,16)/p-1 |
InChI Key |
ZHKCVVYSGXNATH-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(CCCCBr)(C(=O)[O-])NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)

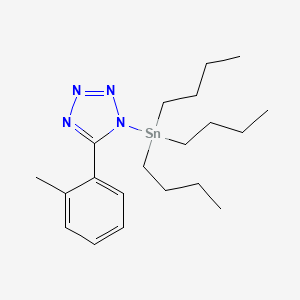
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
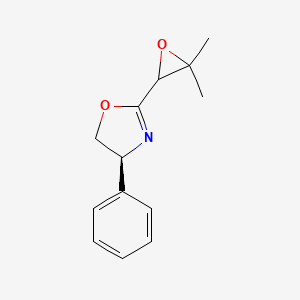
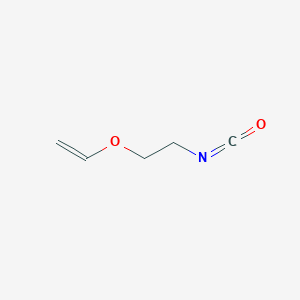
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
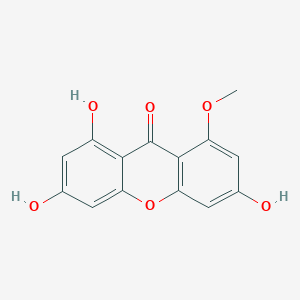
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)


